molecular formula C4H10N2O2 B12913563 (4S,5S)-Hexahydropyridazine-4,5-diol CAS No. 566917-27-9

(4S,5S)-Hexahydropyridazine-4,5-diol

Cat. No.: B12913563
CAS No.: 566917-27-9
M. Wt: 118.13 g/mol
InChI Key: HARAOQHEHPISJO-IMJSIDKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S,5S)-Hexahydropyridazine-4,5-diol is a chiral organic compound with the molecular formula C4H10N2O2 It is characterized by the presence of two hydroxyl groups attached to a hexahydropyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-Hexahydropyridazine-4,5-diol typically involves the reduction of a precursor compound. One common method is the diastereoselective reduction of a 2-piperidinone derivative using L-Selectride at low temperatures . This method ensures high yields and diastereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-Hexahydropyridazine-4,5-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different diols or amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various diols or amines.

Scientific Research Applications

(4S,5S)-Hexahydropyridazine-4,5-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of (4S,5S)-Hexahydropyridazine-4,5-diol involves its interaction with specific molecular targets. The hydroxyl groups and the hexahydropyridazine ring play crucial roles in its binding to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    (4S,5S)-1,2-dithiane-4,5-diol: This compound has a similar structure but contains sulfur atoms instead of nitrogen.

    (4S,5S)-4,5-dihydroxy-2,6-dioxohexanoic acid: This compound has additional keto groups and a carboxylic acid moiety.

Uniqueness

(4S,5S)-Hexahydropyridazine-4,5-diol is unique due to its specific stereochemistry and the presence of the hexahydropyridazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

566917-27-9

Molecular Formula

C4H10N2O2

Molecular Weight

118.13 g/mol

IUPAC Name

(4S,5S)-diazinane-4,5-diol

InChI

InChI=1S/C4H10N2O2/c7-3-1-5-6-2-4(3)8/h3-8H,1-2H2/t3-,4-/m0/s1

InChI Key

HARAOQHEHPISJO-IMJSIDKUSA-N

Isomeric SMILES

C1[C@@H]([C@H](CNN1)O)O

Canonical SMILES

C1C(C(CNN1)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.